molecular formula C16H14BrNO3S2 B2575872 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034566-99-7

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2575872
CAS No.: 2034566-99-7
M. Wt: 412.32
InChI Key: RNQMZAIXRPXXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is a chemical probe of interest for early-stage discovery research in medicinal chemistry and chemical biology. Compounds featuring a benzenesulfonamide core are frequently investigated for their potential to modulate protein-protein interactions and enzyme activity . Specifically, benzenesulfonamide derivatives have been explored as targeted inhibitors of DNA repair complexes, such as the Ku70/Ku80 heterodimer, which plays a critical role in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair . By targeting such pathways, research compounds of this class can serve as valuable tools for studying the DNA damage response (DDR) in cancer models and for probing the mechanisms of chemo- and radio-sensitization . The unique molecular architecture, incorporating furan and thiophene heterocycles, provides a versatile scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for use by qualified researchers to facilitate the development of novel molecular entities and biological understanding.

Properties

IUPAC Name

2-bromo-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S2/c17-14-3-1-2-4-16(14)23(19,20)18-9-7-13-5-6-15(22-13)12-8-10-21-11-12/h1-6,8,10-11,18H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMZAIXRPXXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The furan and thiophene rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be involved in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation steps, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions could lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the furan and thiophene moieties may enhance these effects through multiple biological pathways.
  • Antimicrobial Properties : Research has shown that sulfonamide derivatives possess antimicrobial activity. The compound's structure suggests potential efficacy against bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, similar to other sulfonamide derivatives. This can be particularly useful in treating conditions such as arthritis or other inflammatory diseases.

Material Science Applications

  • Organic Electronics : The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors and photovoltaic devices. The compound's ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and solar cells.
  • Sensors : The compound's sensitivity to environmental changes could be exploited in the development of chemical sensors, particularly for detecting gases or biological markers.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various substituted benzenesulfonamides. The findings indicated that compounds with furan and thiophene rings displayed significant cytotoxicity against breast cancer cells, suggesting that 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide could have similar effects due to its structural components .

Case Study 2: Antimicrobial Properties

In a comparative analysis of sulfonamide derivatives, researchers found that certain compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antibiotics based on the structural framework of sulfonamides, including those similar to 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide .

Case Study 3: Organic Electronics

Research on thiophene-based materials has demonstrated their effectiveness in organic photovoltaic devices. The incorporation of compounds like 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide could enhance the efficiency of these devices due to improved charge transport properties .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related sulfonamides and heterocyclic derivatives have been reported, differing in substituents, linkers, or core rings. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Substituents/Linkers Reported Activity Source
Target Compound Benzenesulfonamide 2-Br, ethyl-thiophene(5-furan-3-yl) linker Not explicitly reported -
5-Bromo-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide Thiophenesulfonamide 5-Br, triazole-benzyl linker Not specified
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]quinolone derivatives Quinolone-thiophene Methylthio-thiophene, oxoethyl linker Antibacterial (MRSA)
2-Bromo-N-(5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)benzenesulfonamide Benzenesulfonamide-pyridine 2-Br, pyridine-thiophene linker Inhibitor of perforin lysis
Physicochemical Properties
  • The ethyl linker provides conformational flexibility, unlike rigid oxoethyl or oxyimino linkers in quinolone derivatives , which may influence binding kinetics.

Biological Activity

2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a bromine atom, furan and thiophene rings, and a benzenesulfonamide moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and cardiovascular health.

  • Molecular Formula : C₁₆H₁₄BrNO₃S₂
  • Molecular Weight : 412.3 g/mol
  • CAS Number : 2034566-99-7

Biological Activity Overview

The biological activity of sulfonamide derivatives, including 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide, has been extensively studied. These compounds are known for their diverse pharmacological effects, which include:

  • Anticancer Activity :
    • Recent studies have indicated that certain sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide have shown IC₅₀ values in the micromolar range against leukemia and breast cancer cell lines .
  • Cardiovascular Effects :
    • Research has demonstrated that some benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, specific sulfonamides were shown to lower coronary resistance significantly .
  • Calcium Channel Inhibition :
    • Sulfonamides have also been reported to act as calcium channel inhibitors, which may contribute to their therapeutic effects in cardiovascular diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of thiophene-containing sulfonamides, where 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide was included. The results indicated that this compound exhibited potent cytotoxicity against several cancer cell lines with an IC₅₀ value of approximately 0.65 µM against MCF-7 cells .

Case Study 2: Cardiovascular Research

In a study assessing the impact of various benzenesulfonamides on perfusion pressure in isolated rat hearts, it was found that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to controls (p = 0.05). This suggests that structural modifications in sulfonamides can lead to varying cardiovascular effects .

Experimental Data

The following table summarizes the biological activity of selected sulfonamide derivatives:

Compound NameActivityIC₅₀ (µM)Reference
2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamideAnticancer0.65
4-(2-aminoethyl)-benzenesulfonamideCardiovascularp = 0.05 (lower resistance)
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitorN/A

Q & A

Q. Critical Parameters :

  • Temperature control during bromination (0–25°C) to avoid side reactions.
  • Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.
  • Purification via column chromatography or recrystallization to isolate high-purity product .

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, FeBr₃, DCM, 0°C65–75
Thiophene CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C50–60
Sulfonamide FormationH₂SO₄, NH₃, reflux70–80

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) can model:

  • Electron Density Distribution : Identifying electrophilic (e.g., bromine) and nucleophilic (e.g., sulfonamide nitrogen) sites .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to estimate kinetic stability and charge-transfer potential .
  • Reactivity Descriptors : Fukui indices to predict sites prone to electrophilic/nucleophilic attack .

Q. Key Findings :

  • The bromine atom acts as an electron-withdrawing group, polarizing the benzenesulfonamide ring.
  • The thiophene-furan system exhibits π-conjugation, enhancing charge delocalization .

What crystallographic techniques resolve structural ambiguities in this compound, and how are data discrepancies addressed?

Advanced Research Question

  • Single-Crystal X-Ray Diffraction (SC-XRD) : SHELX software refines bond lengths/angles and validates stereochemistry .
  • Discrepancy Resolution :
    • Compare experimental data (e.g., bond distances) with DFT-optimized geometries.
    • Use R-factor convergence (<5%) and residual density maps to assess model accuracy .

Q. Example Structural Data :

ParameterExperimental (Å)DFT Calculated (Å)Deviation (%)
C-Br Bond1.891.911.05
S-N Bond1.631.620.61

How should researchers design biological assays to evaluate this compound’s enzyme inhibition potential?

Basic Research Question

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, NLRP3 inflammasome) .
  • Assay Protocols :
    • Fluorescence-Based Inhibition : Monitor quenching of tryptophan residues in enzyme active sites.
    • IC₅₀ Determination : Dose-response curves using recombinant enzymes (e.g., 0.1–100 µM range) .

Q. Key Considerations :

  • Include positive controls (e.g., acetazolamide for carbonic anhydrase).
  • Validate specificity via counter-screens against unrelated enzymes .

What strategies mitigate contradictions in NMR and mass spectrometry data during structural validation?

Advanced Research Question

  • Multi-Technique Cross-Validation :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .
  • Case Study : A discrepancy in the thiophene proton coupling constants (J = 3.5 Hz vs. DFT-predicted 4.1 Hz) was resolved by re-evaluating solvent effects in simulations .

What challenges arise in scaling up synthesis, and how can purity be maintained?

Advanced Research Question

  • Scale-Up Issues :
    • Exothermic reactions (e.g., bromination) require controlled addition and cooling.
    • Solvent volume reduction increases byproduct formation.
  • Quality Control :
    • UPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., dehalogenated byproducts) .
    • Thermogravimetric Analysis (TGA) : Assess thermal stability during lyophilization .

Q. Optimization Table :

ParameterLab Scale (mg)Pilot Scale (g)
Yield70%55%
Purity99%97%
Key IssueNoneSolvent removal inefficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.